N-cyclopentyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding a different part of the molecule. The exact process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring provides a planar, aromatic center to the molecule. The cyclopentyl and piperidinyl groups are both cyclic structures, which could add some three-dimensionality to the molecule. The sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzene ring, the sulfonamide group, and the cyclic structures. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-12-4-1-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-3-7-15/h8-11,15,19H,1-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNZGAYHKONGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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